molecular formula C19H24N8O B2820864 1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine CAS No. 1334374-34-3

1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine

Cat. No.: B2820864
CAS No.: 1334374-34-3
M. Wt: 380.456
InChI Key: XGSSBVNQZPWKLW-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a pyrrolidine ring, and a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperazine intermediate: This step involves the reaction of 2-methoxyphenylamine with a suitable piperazine derivative under controlled conditions to form the 4-(2-methoxyphenyl)piperazine intermediate.

    Cyclization to form the triazolopyrimidine core: The intermediate is then subjected to cyclization reactions with appropriate reagents to form the triazolopyrimidine core.

    Introduction of the pyrrolidine ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperazine and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic derivatives, while reduction of the triazolopyrimidine core can produce dihydro derivatives.

Scientific Research Applications

1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with various neurotransmitter receptors.

    Pharmacology: Research focuses on its binding affinity and activity at specific receptor sites, which can provide insights into its potential as a drug candidate.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways, contributing to the development of new pharmacological tools.

    Industrial Applications: Its unique chemical properties make it a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methoxyphenyl)piperazine derivatives: These compounds share the piperazine ring and methoxyphenyl group, but differ in their additional substituents and overall structure.

    Triazolopyrimidine derivatives: Compounds with similar triazolopyrimidine cores but different substituents on the rings.

    Pyrrolidine-containing compounds: These compounds have the pyrrolidine ring but may vary in other structural features.

Uniqueness

The uniqueness of 1-(2-methoxyphenyl)-4-[7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]piperazine lies in its combination of structural features, which contribute to its diverse chemical reactivity and potential applications. Its ability to interact with multiple molecular targets and undergo various chemical reactions makes it a valuable compound in scientific research.

Properties

IUPAC Name

5-[4-(2-methoxyphenyl)piperazin-1-yl]-7-pyrrolidin-1-yl-2H-triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-28-15-7-3-2-6-14(15)25-10-12-27(13-11-25)19-20-17-16(22-24-23-17)18(21-19)26-8-4-5-9-26/h2-3,6-7H,4-5,8-13H2,1H3,(H,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSSBVNQZPWKLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4=NNN=C4C(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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